2-Amino-5-methyl-1H,5H-pyrimidine-4,6-dione

Descripción

Systematic IUPAC Nomenclature and Synonyms

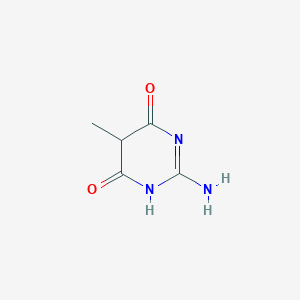

The compound’s IUPAC name is derived from its parent pyrimidine ring, with substituents identified by their positions. The systematic name 2-amino-5-methyl-1H,5H-pyrimidine-4,6-dione reflects:

- Parent structure : Pyrimidine (six-membered aromatic ring with two nitrogen atoms at positions 1 and 3).

- Substituents :

- Amino group (–NH₂) at position 2.

- Methyl group (–CH₃) at position 5.

- Ketone groups (–C=O) at positions 4 and 6, forming a 1H,5H-dione system.

Common synonyms include:

| Synonym | CAS Number | Source |

|---|---|---|

| 2-Amino-4,6-dihydroxy-5-methylpyrimidine | 55477-35-5 | |

| 2-Amino-5-methylpyrimidine-4,6(1H,5H)-dione | 55477-35-5 | |

| 4,6(1H,5H)-Pyrimidinedione, 2-amino-5-methyl- | 55477-35-5 |

Molecular Formula and Weight Analysis

The molecular formula C₅H₇N₃O₂ is derived from:

- Carbon (C): 5 atoms (pyrimidine ring + methyl group).

- Hydrogen (H): 7 atoms (amino, methyl, and hydroxyl groups).

- Nitrogen (N): 3 atoms (pyrimidine ring + amino group).

- Oxygen (O): 2 atoms (ketone groups).

| Property | Value | Source |

|---|---|---|

| Molecular weight | 141.13 g/mol | |

| Exact mass | 141.054 g/mol |

Crystallographic Data and Conformational Isomerism

While specific crystallographic data for this compound are not reported in the literature, its conformational behavior can be inferred from related pyrimidinediones. The 1H,5H-dione system typically adopts a lactam-lactim equilibrium in solution, with the lactam form (keto groups at positions 4 and 6) being predominant under neutral conditions. Stereochemical analysis of the (5R)-enantiomer (CAS 55477-35-5) confirms a planar pyrimidine ring with substituents in specific spatial orientations.

Comparative Analysis of Tautomeric Forms

Tautomerism in this compound arises from:

- Lactam-Lactim Equilibrium :

Spectroscopic Fingerprint Characterization

Propiedades

IUPAC Name |

2-amino-5-methyl-1H-pyrimidine-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-3(9)7-5(6)8-4(2)10/h2H,1H3,(H3,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJGJSALTQUCAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55477-35-5 | |

| Record name | 2-Amino-5-methyl-4,6(1H,5H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55477-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-5-methyl-1H,5H-pyrimidine-4,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Preparation via Pyridine Derivative Intermediates and Subsequent Transformation

One patented process describes the preparation of 2-amino-5-methylpyridine as an intermediate, which can be further converted to the target compound. The method involves:

Step 1: Formation of Trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride

- React 3-methyl-pyridine 1-oxide with trimethylamine and phosgene or other electrophilic compounds such as acetyl chloride, benzoyl chloride, or phosgene in the presence or absence of a diluent.

- This reaction yields an ammonium salt intermediate, trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride, isolated as a greasy solid with high yield (~96% theoretical).

Step 2: Reaction with Hydrogen Bromide

- The ammonium salt is treated with 48% hydrogen bromide solution at elevated temperatures (150°–300°C, typically around 210°C) with continuous removal of water by distillation.

- The reaction proceeds over approximately 8 hours, monitored by thin layer chromatography.

Step 3: Neutralization and Extraction

- The reaction mixture is cooled and neutralized to pH 9–10 using dilute sodium hydroxide.

- The product is extracted multiple times with ethyl acetate, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

- Further purification is done by removing residual pyridine under vacuum.

This process is notable for its use of electrophilic reagents and the formation of ammonium salt intermediates, which facilitate the introduction of the amino group at the 2-position and methyl substitution at the 5-position of the pyrimidine ring system.

Synthesis via Annulation of Uracil Derivatives (Pyrimido[4,5-d]pyrimidine-4,6-dione Framework)

Another approach involves the use of uracil derivatives, specifically 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, as a starting binucleophile to construct the pyrimidine ring system with desired substitutions:

Multicomponent Reaction (MCR) Strategy

- The starting uracil derivative reacts with primary aromatic or heterocyclic amines and aldehydes (formaldehyde or aromatic aldehydes) in a molar ratio of 1:1:2.

- This reaction proceeds in ethanol at moderate temperatures (~35°C) with stirring for 2 hours, followed by standing at room temperature for several days.

- The process leads to the formation of pyrimido[4,5-d]pyrimidine-4,6-dione ring systems with various substitutions at the 5-position (e.g., methyl) and other ring positions.

-

- Treatment of the uracil derivative with diamines and formalin in a molar ratio of 2:1:4 yields bis-pyrimido[4,5-d]pyrimidine-4,6-dione compounds.

Characterization and Purification

- Products are isolated by filtration and purified by recrystallization from ethanol.

- Characterization is performed using melting point determination, IR spectroscopy, 1H and 13C NMR, mass spectrometry, and elemental analysis.

Comparative Data Table of Preparation Methods

| Aspect | Method 1: Pyridine Intermediate Route | Method 2: Uracil Annulation Route |

|---|---|---|

| Starting Materials | 3-methyl-pyridine 1-oxide, trimethylamine, phosgene | 6-amino-1,3-dimethylpyrimidine-2,4-dione, amines, aldehydes |

| Key Reagents | Electrophilic chlorides (phosgene, acetyl chloride), HBr | Primary amines, formaldehyde or aromatic aldehydes |

| Reaction Conditions | High temperature (150–300°C), acidic (HBr) | Mild temperature (~35°C), ethanol solvent |

| Reaction Time | ~8 hours | 2 hours stirring + 3 days standing |

| Product Isolation | Neutralization, ethyl acetate extraction, vacuum concentration | Filtration, recrystallization |

| Yield | High (up to 96% for intermediate) | Variable (25–93% depending on derivative) |

| Application | Intermediate for agrochemicals, herbicides | Pharmaceutical derivatives, biologically active compounds |

| Advantages | High purity intermediate, scalable | Versatile, allows diverse substitution, mild conditions |

| Limitations | Requires handling of hazardous reagents (phosgene, HBr) | Longer reaction time, multiple purification steps |

Research Findings and Analytical Data

- The ammonium salt intermediate in Method 1 was confirmed by 1H-NMR, showing high purity and yield.

- The reaction completion was monitored by thin layer chromatography (TLC).

- In Method 2, the synthesized pyrimido[4,5-d]pyrimidine derivatives showed characteristic IR absorption bands for NH and CO groups, confirming the ring structure.

- 1H-NMR spectra displayed signals corresponding to methyl groups, aromatic protons, and NH protons, consistent with expected structures.

- Mass spectrometry confirmed molecular ion peaks matching the calculated molecular weights.

- Elemental analysis results were in good agreement with calculated values, validating the composition of the synthesized compounds.

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-5-methyl-1H,5H-pyrimidine-4,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.

Substitution: It readily participates in nucleophilic substitution reactions, especially at the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products: The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted pyrimidine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research has focused on synthesizing derivatives of 2-amino-pyrimidines that function as dual inhibitors of crucial proteins involved in cancer progression, such as BRD4 and PLK1. These inhibitors exhibit promising results in preclinical trials against various cancer types, including hematological malignancies . The structural modifications of the pyrimidine scaffold are essential for enhancing binding interactions with target proteins, thus improving therapeutic efficacy.

Antiviral Properties

The compound has also been investigated for its antiviral properties. It has shown effectiveness against certain viral infections by inhibiting viral replication mechanisms. This application is particularly relevant in the context of emerging viral diseases where traditional antiviral therapies may be lacking .

Inhibition of Kinases

2-Amino-5-methyl-1H,5H-pyrimidine-4,6-dione derivatives have been identified as potential kinase inhibitors. Kinases play a pivotal role in various cellular processes, and their inhibition can lead to therapeutic benefits in diseases such as cancer and inflammation. The design of these inhibitors often involves the incorporation of specific substituents to enhance selectivity and potency against targeted kinases .

Agricultural Chemistry

Herbicide Development

The compound serves as an important intermediate in the synthesis of herbicides, particularly penoxsulam, which is used for controlling various weeds in rice fields. The synthesis methods for producing this compound have been optimized to improve yield and reduce environmental impact during production . This application underscores the compound's significance in agricultural practices aimed at enhancing crop yield while minimizing weed competition.

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, 2-amino-pyrimidine derivatives are utilized to study enzyme inhibition mechanisms. For instance, compounds derived from this compound have been explored for their ability to inhibit phosphoinositide 3-kinase (PI3K), a key player in various signaling pathways related to cell growth and survival. This inhibition is crucial for understanding metabolic disorders and developing therapeutic strategies for diseases such as diabetes and cancer .

Comprehensive Data Table

Case Study 1: Anticancer Compound Development

A recent study synthesized a series of 2-amino-pyrimidine derivatives aimed at inhibiting BRD4 and PLK1. These compounds were evaluated for their cytotoxicity against various cancer cell lines. The results indicated that specific modifications to the pyrimidine core significantly enhanced anticancer activity compared to unmodified derivatives.

Case Study 2: Herbicide Efficacy

Research on penoxsulam has demonstrated that the incorporation of this compound significantly improves herbicidal efficacy against barnyard grass and other common weeds in rice cultivation. Field trials have shown a marked reduction in weed populations with minimal impact on crop health.

Mecanismo De Acción

The mechanism by which 2-Amino-5-methyl-1H,5H-pyrimidine-4,6-dione exerts its effects involves its interaction with various molecular targets. It acts as an inhibitor for enzymes such as cAMP-phosphodiesterase, thereby modulating cellular signaling pathways. Additionally, it supports adenosine inhibition of thrombocytopenia and enhances the biosynthesis of prostacyclin (PGI2), contributing to its anti-inflammatory and anti-aggregatory effects .

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Pyrimidine-Dione Derivatives

Key Findings from Comparative Studies

Substituent Effects on Solubility :

- The methyl group in the target compound enhances solubility in polar solvents compared to bulkier substituents like ethyl or allyl .

- Thioxo substitution (e.g., in 5-ethyl-2-thioxo derivatives) increases lipophilicity (LogP = 3.33), making such compounds suitable for chromatographic separation .

Thermal Stability :

- The propargyl-substituted derivative A6 exhibits a high melting point (250°C), attributed to strong intermolecular hydrogen bonding from the terminal alkyne .

- Thialbarbitone’s lower mp (144–147°C) reflects reduced crystallinity due to its flexible cyclohexenyl and propenyl groups .

Biological Relevance :

- Allyl and propargyl substituents (e.g., A6 and A7 ) are leveraged in medicinal chemistry for covalent binding to biological targets, enhancing inhibitory potency .

- Thiobarbiturates (e.g., thialbarbitone) historically targeted GABA receptors but were phased out due to toxicity, highlighting the importance of substituent choice in safety profiles .

Synthetic Accessibility: The target compound’s simplicity (methyl and amino groups) allows straightforward synthesis via condensation reactions, whereas thioxo derivatives require sulfurizing agents like P₂S₅, complicating scalability .

Actividad Biológica

2-Amino-5-methyl-1H,5H-pyrimidine-4,6-dione, also known as 2-methylpyrimidine-4,6-dione, is a heterocyclic compound characterized by a pyrimidine ring with amino and methyl substituents. This compound is notable for its two keto groups at the 4 and 6 positions, contributing to its biological activity and reactivity. Research has indicated that it may serve as a nucleic acid analog and has potential applications in pharmaceuticals due to its promising biological activities.

Chemical Structure and Properties

The chemical structure of this compound is essential for its biological activity. The presence of the amino group and keto functionalities enhances its reactivity. Below is a comparison of this compound with similar pyrimidine derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-hydroxypyrimidine | Hydroxyl group at position 4 | Exhibits different solubility properties |

| 6-Aminouracil | Uracil base with amino substitution | Known for its antiviral properties |

| 2-Methylpyrimidin-4-one | Methyl group at position 2 | Less reactive due to the absence of amino group |

| 4-Hydroxypyrimidinone | Hydroxyl group at position 4 | Potentially more polar than the target compound |

The unique arrangement of functional groups in this compound enhances its reactivity and biological potential compared to the listed analogs .

Biological Activities

Research has shown that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies suggest that derivatives of this compound may inhibit the growth of bacteria and fungi. Similar pyrimidine-dione derivatives have shown antimicrobial properties, indicating potential for further exploration in this area .

- Nucleic Acid Analog : The structural similarity to natural nucleobases allows it to interact with enzymes involved in DNA replication and transcription. This characteristic could lead to the development of new therapeutic drugs targeting nucleic acid synthesis .

- Inhibition of Enzymatic Activity : The compound can inhibit specific enzymes by binding to their active sites. This mechanism disrupts metabolic pathways essential for the survival of pathogens or cancer cells .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

- Study on Anticancer Activity : A study synthesized dual inhibitors targeting BRD4 and PLK1 using aminopyrimidine derivatives. These compounds showed promising results against various cancer types in preclinical studies . Although not directly testing this compound, it highlights the potential for similar compounds in anticancer therapies.

- Inhibition Studies : Research on pyrido[2,3-d]pyrimidines demonstrated their ability to inhibit eukaryotic elongation factor-2 kinase (eEF-2K), suggesting that modifications in pyrimidine structures can lead to significant biological activity . This finding supports further exploration of structural modifications in this compound.

Q & A

Q. What are the established synthetic routes for 2-amino-5-methyl-1H,5H-pyrimidine-4,6-dione?

The compound is synthesized via cyclization of precursors like 2-amino-4,6-dichloropyrimidine with methylamine in the presence of a base (e.g., triethylamine). This nucleophilic substitution reaction forms the pyrimidine core under controlled conditions. Industrial-scale production employs continuous flow reactors to optimize yield and purity .

Q. How does the structure of this compound influence its biochemical reactivity?

The amino group at position 2 and keto functionalities at positions 4 and 6 enhance hydrogen-bonding and nucleophilic reactivity. Compared to analogs like 2-methylpyrimidin-4-one (which lacks an amino group), this compound exhibits greater enzyme inhibition potential due to its hydrogen-bond donor-acceptor profile .

Q. What are the primary biological activities reported for this compound?

It shows kinase inhibition (e.g., PI3K, BRD4, PLK1) and antimicrobial properties. Derivatives have demonstrated cytotoxicity in cancer cell lines and herbicidal efficacy in penoxsulam formulations. Structural similarity to nucleobases allows interaction with nucleic acid-processing enzymes .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Nuclear magnetic resonance (NMR) confirms substituent positions, high-performance liquid chromatography (HPLC) assesses purity, and mass spectrometry (MS) verifies molecular weight. X-ray crystallography may resolve structural ambiguities in enzyme-complex studies .

Advanced Research Questions

Q. How can researchers optimize kinase inhibition potency while ensuring selectivity?

Introduce substituents at positions 2 and 5 to enhance steric and electronic complementarity with kinase active sites. Computational docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations predict binding affinities. For example, methyl groups improve hydrophobic interactions, while polar moieties reduce off-target effects .

Q. How to address contradictions in enzyme inhibition data (e.g., PI3K vs. unrelated kinases)?

Use biophysical assays (surface plasmon resonance, isothermal titration calorimetry) to quantify binding kinetics. Structural analysis (cryo-EM or co-crystallization) identifies binding-site variations. Cross-test derivatives against kinase panels to map selectivity profiles .

Q. What design strategies improve selectivity for dual BRD4/PLK1 inhibitors?

Structure-activity relationship (SAR) studies show that halogenation at position 5 enhances BRD4 binding, while bulky substituents at position 2 favor PLK1 inhibition. Dual-target derivatives require balancing steric bulk and hydrogen-bonding capacity, guided by free-energy perturbation simulations .

Q. What mechanistic insights explain the herbicidal efficacy of penoxsulam derivatives?

Field trials reveal that penoxsulam inhibits acetolactate synthase (ALS) in weeds, disrupting branched-chain amino acid synthesis. In vitro assays using barnyard grass models correlate ALS inhibition with pyrimidine-dione backbone stability. Modifications to the methyl group at position 5 improve soil persistence .

Q. How to resolve solubility limitations in derivatives for in vivo studies?

Incorporate co-solvents (DMSO/water mixtures) or modify the pyrimidine core with hydrophilic groups (e.g., hydroxyl or amine). Prodrug strategies (e.g., phosphate esterification) enhance bioavailability, as seen in preclinical anticancer studies .

Q. What computational approaches predict metabolic stability of derivatives?

Machine learning models (e.g., Random Forest) trained on ADME datasets identify metabolic hotspots. Density functional theory (DFT) calculates oxidation potentials at position 6, guiding fluorination or methylation to block cytochrome P450-mediated degradation .

Q. Methodological Notes

- For kinase studies, combine in vitro assays (e.g., ADP-Glo™) with in silico modeling.

- In herbicide research, validate field trial data with LC-MS/MS quantification of residual compounds.

- Always cross-reference synthetic yields with reaction parameters (temperature, catalyst loading) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.